molecular formula C7H16N2O B3040533 (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS No. 214273-18-4

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Cat. No.: B3040533
CAS No.: 214273-18-4
M. Wt: 144.21 g/mol
InChI Key: KNCQHMMKDOIHRT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral secondary amine characterized by a morpholine ring fused to a dimethylaminomethyl group. Its molecular formula is C₇H₁₆N₂O, with a molecular weight of 144.21 g/mol . The compound is stored under inert conditions at 2–8°C to maintain stability . This structural profile suggests applications in medicinal chemistry, particularly as a building block for chiral ligands or bioactive molecules.

Properties

IUPAC Name

N,N-dimethyl-1-[(2S)-morpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQHMMKDOIHRT-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from Morpholine Precursors

A plausible route involves starting with (S)-morpholine-2-carboxylic acid. Reduction of the carboxylic acid to the alcohol using lithium aluminum hydride (LiAlH₄) or borane-THF, followed by conversion to the amine via a Curtius rearrangement or Gabriel synthesis, could yield the target compound. For example:

  • Reduction Step :
    $$
    \text{(S)-Morpholine-2-carboxylic acid} \xrightarrow{\text{LiAlH}_4} \text{(S)-Morpholine-2-methanol}
    $$
  • Amine Formation :
    $$
    \text{(S)-Morpholine-2-methanol} \xrightarrow{\text{SOCl}2} \text{(S)-Morpholine-2-chloromethane} \xrightarrow{\text{NH(CH}3\text{)}_2} \text{Target Compound}
    $$

This method benefits from readily available chiral starting materials but may require rigorous purification to maintain enantiomeric excess.

Asymmetric Catalytic Hydrogenation

A ketone intermediate, such as morpholin-2-yl ketone, could undergo asymmetric hydrogenation using chiral catalysts like Ru-BINAP complexes. For instance:

$$
\text{Morpholin-2-yl ketone} + \text{H}_2 \xrightarrow{\text{Ru-(S)-BINAP}} \text{(S)-Morpholin-2-ylmethanol} \xrightarrow{\text{Reductive Amination}} \text{Target Compound}
$$

Patent WO2016170544A1 highlights the use of N-methylmorpholine in analogous reductive aminations, suggesting compatibility with this approach.

Reductive Amination of Morpholine Derivatives

Reacting morpholine-2-carbaldehyde with dimethylamine under hydrogenation conditions (e.g., Pd/C or Raney Ni) offers a direct route:

$$
\text{Morpholine-2-carbaldehyde} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{this compound}
$$

Enantioselectivity may be achieved using chiral auxiliaries or enzymes, though no specific data is available in the reviewed sources.

Experimental Optimization and Challenges

Stereochemical Control

The C2 stereocenter necessitates chiral resolution techniques if racemic mixtures form. Diastereomeric salt formation with tartaric acid derivatives or chiral chromatography (e.g., CHIRALPAK® columns) could isolate the (S)-enantiomer.

Solvent and Catalyst Selection

The patent WO2016170544A1 emphasizes dichloromethane and n-pentane for crystallization, while Rh₂(OAc)₄ catalyzes analogous cyclizations. For hydrogenation steps, polar aprotic solvents like THF may enhance catalyst activity.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain . The exact pathways and molecular targets can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, highlighting differences in substituents, biological activities, and applications:

Compound Name Molecular Formula Key Substituent/Backbone Biological Activity/Application Reference(s)
This compound C₇H₁₆N₂O Morpholine ring Chiral intermediate, potential ligand synthesis
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine C₁₅H₁₈N₃O₂S₂ Imidazo[2,1-b]thiazole ring Potent COX-2 inhibitor (IC₅₀ = 0.08 µM)
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine C₁₁H₁₃N₃O₂ 5-Nitroindole ring c-Myc G-quadruplex binder (structural studies)
N,N-Dimethyl-1-(3-nitrophenyl)methanamine C₉H₁₂N₂O₂ 3-Nitrophenyl group Intermediate for WEE1 kinase inhibitors
N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine C₁₈H₂₂N₃ Imidazo[1,2-a]pyridine ring Antimicrobial activity (vs. S. aureus, E. coli)
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine C₁₂H₁₆N₂ 1-Methylindole ring Neuroprotective agent targeting Ca²⁺ channels

Key Findings and Contrasts

Morpholine vs. Heteroaromatic Rings

  • The morpholine ring in the target compound provides enhanced solubility compared to aromatic systems like indole or imidazothiazole. However, aromatic substituents (e.g., in COX-2 inhibitors ) improve target binding affinity via π-π interactions with enzyme active sites.

Biological Activity

  • COX-2 Inhibition : The imidazo[2,1-b]thiazole derivative (IC₅₀ = 0.08 µM) demonstrates superior COX-2 selectivity over the morpholine-containing compound, which lacks reported cyclooxygenase activity .
  • Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens, attributed to their planar heterocyclic systems disrupting bacterial membranes .

Chirality and Pharmacological Relevance

  • The (S) -enantiomer of the morpholine derivative is critical for stereoselective interactions, unlike achiral analogues (e.g., nitroindole or nitrophenyl derivatives), which rely on electronic effects rather than spatial configuration .

Synthetic Utility

  • The morpholine compound serves as a chiral building block in asymmetric synthesis, whereas nitro-substituted derivatives (e.g., 3-nitrophenyl ) are intermediates in kinase inhibitor development.

NMR and Spectral Data Comparison

  • Target Compound: 1H-NMR: Signals for morpholine protons (δ 2.5–3.5 ppm) and dimethylamino group (δ 2.23 ppm) .
  • Imidazo[2,1-b]thiazole Derivative :
    • 1H-NMR : Aromatic protons at δ 7.2–8.3 ppm, with a distinct singlet for CH₂NMe₂ (δ 3.18 ppm) .
  • 5-Nitroindole Derivative: 1H-NMR: Indole NH (δ 11.71 ppm), nitro-aromatic protons (δ 8.62 ppm), and dimethylamino CH₂ (δ 3.68 ppm) .

Biological Activity

(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, also known as a neurokinin-1 receptor antagonist, has garnered attention due to its potential therapeutic applications in various medical fields. This article delves into the biological activities, synthesis, and implications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

This compound possesses a morpholine ring structure that contributes to its unique chemical properties. Its molecular formula is C7H16N2OC_7H_{16}N_2O with a molecular weight of 144.21 g/mol. The presence of the dimethylamino group enhances its interaction with biological targets, particularly neurokinin receptors.

Neurokinin Receptor Antagonism

Research indicates that this compound acts as a neurokinin-1 (NK1) receptor antagonist . This activity is significant for conditions such as:

  • Nausea and Vomiting : By modulating neurokinin signaling pathways, this compound may reduce emesis.
  • Mood Disorders : It has potential applications in treating depression by affecting mood-regulating pathways.

Synthesis

The synthesis of this compound typically involves straightforward chemical reactions that maintain its stereochemistry. The synthetic route may include:

  • Formation of the Morpholine Ring : Utilizing appropriate precursors to create the morpholine structure.
  • Alkylation : Introducing the dimethylamino group through alkylation reactions.

Research Findings and Case Studies

A study exploring the interactions of this compound with biological targets demonstrated promising results in preclinical models. The compound effectively reduced emesis and showed potential in modulating mood disorders through its antagonistic effects on neurokinin receptors.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureBiological Activity
(R)-N,N-Dimethyl-1-(morpholin-3-yl)methanamineStructureAntifungal properties
MTIPStructureCRF 1 receptor antagonist with antidepressant effects
R121919StructureNK1 receptor antagonist for anxiety disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.